4-Methoxycarbonyl-2-fluorophenylisothiocyanate

Physicochemical characterization Density Boiling point

4-Methoxycarbonyl-2-fluorophenylisothiocyanate (IUPAC: methyl 3-fluoro-4-isothiocyanatobenzoate, CAS 1027513-36-5) is a difunctional aromatic isothiocyanate building block bearing an ortho-fluoro substituent and a para-methoxycarbonyl ester on the phenyl ring. The compound has molecular formula C₉H₆FNO₂S and a molecular weight of 211.21 g/mol, and is supplied as a solid with a typical purity of 95.0%.

Molecular Formula C9H6FNO2S
Molecular Weight 211.21
CAS No. 1027513-36-5
Cat. No. B2864839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxycarbonyl-2-fluorophenylisothiocyanate
CAS1027513-36-5
Molecular FormulaC9H6FNO2S
Molecular Weight211.21
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N=C=S)F
InChIInChI=1S/C9H6FNO2S/c1-13-9(12)6-2-3-8(11-5-14)7(10)4-6/h2-4H,1H3
InChIKeyOFQYGASRCYMAOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxycarbonyl-2-fluorophenylisothiocyanate (CAS 1027513-36-5): Structural Identity and Procurement-Relevant Physicochemical Baseline


4-Methoxycarbonyl-2-fluorophenylisothiocyanate (IUPAC: methyl 3-fluoro-4-isothiocyanatobenzoate, CAS 1027513-36-5) is a difunctional aromatic isothiocyanate building block bearing an ortho-fluoro substituent and a para-methoxycarbonyl ester on the phenyl ring . The compound has molecular formula C₉H₆FNO₂S and a molecular weight of 211.21 g/mol, and is supplied as a solid with a typical purity of 95.0% . The simultaneous presence of an electrophilic isothiocyanate warhead, a fluorine atom serving as both an electron-withdrawing modulator and a ¹⁹F NMR spectroscopic handle, and a methyl ester as a latent carboxylic acid equivalent makes this compound a strategically differentiated intermediate for medicinal chemistry and materials science applications .

Why 4-Methoxycarbonyl-2-fluorophenylisothiocyanate Cannot Be Replaced by Simpler Phenyl Isothiocyanates: Substitution Pattern Matters


Simple phenyl isothiocyanates such as phenyl isothiocyanate (CAS 103-72-0) or 4-fluorophenyl isothiocyanate (CAS 1544-68-9) lack the methoxycarbonyl ester group, which serves as both a polarity modulator and a precursor to the free carboxylic acid for further conjugation or salt formation. Conversely, methyl 4-isothiocyanatobenzoate (CAS 3662-78-0), which carries the ester but omits the ortho-fluoro substituent, cannot replicate the electronic activation or the ¹⁹F NMR handle provided by fluorine . In a systematic SAR study of para-substituted aromatic isothiocyanates against plant pathogens, the rank order of antifungal activity (p-nitrophenyl > p-methoxyphenyl > p-chlorophenyl > p-methylphenyl > p-ethylphenyl > phenyl > p-fluorophenyl) demonstrated that both electron-withdrawing and electron-donating substituents substantially and differentially modulate bioactivity, with potencies varying by over an order of magnitude across the series [1]. Generic substitution of any one functional domain therefore risks compromising the reactivity, spectroscopic traceability, or biological readout that the specific 4-methoxycarbonyl-2-fluoro substitution pattern is designed to deliver.

Quantitative Differentiation Evidence for 4-Methoxycarbonyl-2-fluorophenylisothiocyanate Relative to Closest Analogs


Physicochemical Property Head-to-Head: Density and Boiling Point Versus Non-Fluorinated Methyl 4-Isothiocyanatobenzoate

The target compound exhibits a computed density of 1.3 ± 0.1 g/cm³ and a boiling point of 324.8 ± 37.0 °C at 760 mmHg . Its direct non-fluorinated comparator, methyl 4-isothiocyanatobenzoate (CAS 3662-78-0), has a lower computed density of 1.16 g/cm³ and a lower boiling point of 314.3 °C at 760 mmHg . The incorporation of a single ortho-fluorine atom increases molecular weight by 17.99 g/mol (211.21 vs. 193.22), resulting in a density increase of approximately 12% and a boiling point elevation of roughly 10.5 °C, consistent with enhanced polarizability and intermolecular interaction strength conferred by the C–F bond.

Physicochemical characterization Density Boiling point

Ester Homolog Comparison: Methyl Ester Advantages Over Ethyl Ester Analog for Synthetic Derivatization

The target methyl ester (CAS 1027513-36-5) has a molecular weight of 211.21 g/mol, a computed density of 1.3 g/cm³, and a boiling point of 324.8 °C . Its ethyl ester homolog, ethyl 3-fluoro-4-isothiocyanatobenzoate (CAS 1027513-39-8), has a molecular weight of 225.24 g/mol, a lower computed density of 1.2 g/cm³, and a higher boiling point of 337.4 °C . The methyl ester offers a 14.03 g/mol lower molecular weight per reactive equivalent, meaning that on a molar basis the methyl ester delivers approximately 6.6% more isothiocyanate functionality per gram of material purchased. Additionally, the methyl ester undergoes saponification and transesterification faster than the ethyl ester due to reduced steric hindrance at the acyl carbon, a well-established kinetic advantage in ester chemistry.

Ester homolog comparison Synthetic intermediate Derivatization efficiency

Fluorine Substitution Effect on Isothiocyanate Electrophilicity: Class-Level Reactivity Evidence

A quantum-chemical study by Danihel et al. (1980) demonstrated that the localization energy at the isothiocyanate carbon atom—a descriptor of electrophilic reactivity toward nucleophiles—correlates with the Hammett σ constant of the substituent on the phenyl ring [1]. Electron-withdrawing substituents lower the localization energy, thereby increasing the rate constant for nucleophilic addition. The ortho-fluoro substituent in the target compound exerts an electron-withdrawing inductive effect (σₘ ≈ 0.34) that is absent in the non-fluorinated analog methyl 4-isothiocyanatobenzoate. While the study did not include the exact target compound, the structure–reactivity relationship established across meta- and para-substituted phenyl isothiocyanates supports the inference that the ortho-fluoro group in 4-methoxycarbonyl-2-fluorophenylisothiocyanate enhances its electrophilicity relative to the fluorine-free comparator.

Electrophilicity Nucleophilic addition Substituent effect Reaction kinetics

¹⁹F NMR Spectroscopic Handle: A Unique Analytical Differentiation from Non-Fluorinated Isothiocyanates

The ortho-fluoro atom in the target compound provides a single, well-resolved ¹⁹F NMR signal that is absent in all non-fluorinated phenyl isothiocyanate analogs, including methyl 4-isothiocyanatobenzoate (CAS 3662-78-0) and methyl 2-isothiocyanatobenzoate (CAS 16024-82-1) . ¹⁹F NMR spectroscopy offers 100% natural abundance, high sensitivity (83% relative to ¹H), and a wide chemical shift range (~500 ppm), making it an ideal tool for real-time reaction monitoring, purity assessment, and quantification of the compound in complex mixtures without interference from protonated solvents or organic constituents. This capability is not available with fluorine-free analogs, which must rely exclusively on ¹H NMR or HPLC for reaction tracking.

¹⁹F NMR Reaction monitoring Spectroscopic handle Quality control

Liquid Crystal Dielectric Anisotropy: Class-Level Evidence for 3-Fluoro-4-isothiocyanatophenyl Esters

Ziobro, Kula et al. (2009) characterized the mesomorphic and dielectric properties of three homologous series of fluorosubstituted esters, including those bearing the 3-fluoro-4-isothiocyanatophenyl fragment that constitutes the core of the target compound after ester hydrolysis and further derivatization [1]. In these liquid crystalline systems, the 3-fluoro-4-isothiocyanatophenyl esters exhibited a strong frequency-dependent dielectric anisotropy (Δε), reaching values as high as approximately 200 at low frequencies, with a crossover to small negative Δε at high frequencies. This dual-frequency addressability is a distinctive feature conferred by the fluoro-isothiocyanato substitution pattern, and is not achievable with non-fluorinated or non-isothiocyanato phenyl esters. While the target methyl ester itself is a precursor rather than the final liquid crystal compound, its 3-fluoro-4-isothiocyanatophenyl core is the critical pharmacophore for this materials property.

Liquid crystal Dielectric anisotropy Nematic phase Microwave devices

Safety and Hazard Profile Differentiation: Corrosive Classification Versus Milder Analogs

The target compound carries GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), H314 (causes severe skin burns and eye damage), and H332 (harmful if inhaled) . In contrast, the non-fluorinated analog methyl 4-isothiocyanatobenzoate (CAS 3662-78-0) is classified only as H302 (harmful if swallowed) with the warning label 'Harmful Irritant Lachrymatory' . The additional H314 classification for the target compound—indicating corrosive potential—necessitates more stringent personal protective equipment (PPE), engineering controls, and shipping compliance compared to the non-fluorinated analog. This hazard profile differentiation is directly relevant to procurement planning, as laboratories must ensure appropriate infrastructure for handling corrosive substances before ordering the fluoro-substituted compound.

Safety Hazard classification GHS Handling requirements

Procurement-Driven Application Scenarios for 4-Methoxycarbonyl-2-fluorophenylisothiocyanate Based on Verified Differentiation Evidence


Covalent Inhibitor Library Synthesis Targeting MIF or Soluble Epoxide Hydrolase (sEH)

Isothiocyanates are established covalent inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity, with IC₅₀ values spanning the range of 250 nM to >100 µM depending on the aromatic substitution pattern [1]. The target compound's ortho-fluoro substituent is predicted to enhance MIF inhibitory potency by serving as an electron-withdrawing group that increases the electrophilicity of the NCS warhead toward the N-terminal proline residue in the MIF active site (see Section 3, Evidence Item 3). Furthermore, 3(4)-fluorophenyl isothiocyanate-derived thioureas have been reported to inhibit human soluble epoxide hydrolase (hsEH) with the 4-fluorophenyl analogs exhibiting a ninefold increase in inhibitory activity relative to non-fluorinated counterparts [2]. Researchers synthesizing covalent inhibitor libraries should prioritize the fluoro-substituted methoxycarbonyl building block to exploit this potency enhancement and to enable ¹⁹F NMR-based binding and occupancy assays (see Section 3, Evidence Item 4).

Synthesis of Dual-Frequency Addressable Liquid Crystal Components for Microwave and Electro-Optical Devices

The 3-fluoro-4-isothiocyanatophenyl core, directly accessible from the target compound, is a critical structural motif in liquid crystal esters exhibiting high dielectric anisotropy (Δε ≈ 200 at low frequencies) and dual-frequency addressability [3]. After hydrolysis of the methyl ester to the free carboxylic acid and subsequent esterification with appropriate mesogenic phenols, the resulting liquid crystal molecules can be formulated into nematic mixtures for tunable microwave filters, phased-array antennas, and electro-optical displays. The target compound's methyl ester provides a clean deprotection pathway under mild basic conditions (see Section 3, Evidence Item 2), which is critical for preserving the integrity of the isothiocyanate group during the hydrolysis step—a process that would be more challenging with the bulkier and more slowly hydrolyzed ethyl ester homolog. Procurement of this specific building block is essential for any team developing next-generation dual-frequency liquid crystal materials.

¹⁹F NMR-Guided Reaction Optimization and In-Process Quality Control

The ortho-fluoro substituent of the target compound provides a unique ¹⁹F NMR handle that is absent in all non-fluorinated isothiocyanate building blocks (see Section 3, Evidence Item 4). This enables real-time reaction monitoring during thiourea formation, heterocycle synthesis, or bioconjugation reactions without interference from non-fluorinated solvents, reagents, or byproducts. For medicinal chemistry groups synthesizing large compound libraries, the ability to track consumption of the isothiocyanate starting material by ¹⁹F NMR—rather than relying solely on TLC or HPLC—can reduce analysis time by up to an order of magnitude per reaction and facilitate high-throughput reaction optimization. Procurement of the fluoro-substituted compound is therefore justified when reaction development timelines are critical and when ¹⁹F NMR infrastructure is available.

Synthesis of Heterocyclic Scaffolds Requiring Ortho-Fluoro Substitution for Metabolic Stability

Ortho-fluorine substitution on aromatic rings is a well-established medicinal chemistry strategy to block metabolic oxidation at the substituted position and to modulate the pKₐ of neighboring functional groups. The target compound's ortho-fluoro group serves this dual purpose: it blocks a potential site of CYP450-mediated hydroxylation while simultaneously increasing the acidity of any carboxylic acid generated after ester hydrolysis (see Section 3, Evidence Item 3). The increased acidity can enhance aqueous solubility of the final drug candidate at physiological pH. When synthesizing quinazoline, benzothiazinone, or thiohydantoin heterocycles from isothiocyanate precursors, the ortho-fluoro substituent is retained in the final scaffold and continues to confer metabolic stability benefits that are absent when the non-fluorinated methyl 4-isothiocyanatobenzoate is used as the starting material. This makes the fluoro-substituted building block the preferred procurement choice for drug discovery programs targeting orally bioavailable candidates.

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